2-(Oxolan-2-yl)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(oxolan-2-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,8)6-4-3-5-9-6;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNRQZHOKSODQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)propan-2-amine hydrochloride involves the reaction of tetrahydrofuran with isopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
2-(Oxolan-2-yl)propan-2-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug testing.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may act as an agonist or antagonist at certain receptors, modulating cellular responses and biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares 2-(Oxolan-2-yl)propan-2-amine hydrochloride with similar compounds, emphasizing substituent effects on molecular weight, solubility, and lipophilicity:
Key Observations:
- Halogenated analogs (e.g., 2-chloro-4-fluorophenyl) exhibit higher molecular weights and increased metabolic stability due to halogen-induced electronic effects .
- Heteroaryl groups (e.g., triazolyl) introduce hydrogen-bonding capabilities, which may improve target binding specificity in drug design .
Therapeutic Potential
- Aryl-Substituted Analogs : Compounds like 2-(4-fluorophenyl)propan-2-amine hydrochloride are frequently explored in antipsychotic and antihistamine drug development, leveraging aromatic interactions with CNS receptors .
Biological Activity
2-(Oxolan-2-yl)propan-2-amine hydrochloride, also known as 2-methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This compound's unique structural properties may influence its interactions with biological systems, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a propanamine backbone with an oxolane (tetrahydrofuran) ring, which may contribute to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H17NO |
| SMILES | CC(C)(CN)C1CCCO1 |
| InChI | InChI=1S/C8H17NO/c1-8(2,6-9)7-4-3-5-10-7/h7H,3-6,9H2,1-2H3 |
| InChIKey | XADZLCRKQLKKPX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the oxolane ring may enhance the compound's binding affinity to these targets, potentially influencing various biochemical pathways.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Enzyme Inhibition : Studies have shown that related compounds can inhibit lysosomal phospholipase A2 (LPLA2), an enzyme involved in lipid metabolism. This inhibition may be relevant in drug development, particularly for compounds that induce phospholipidosis .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects, suggesting potential applications in treating infections or as preservatives in pharmaceutical formulations.
- Neuroprotective Effects : There is emerging evidence that certain amine derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Study 1: Inhibition of LPLA2
In a study assessing the inhibition of LPLA2 by various small molecules, this compound was included in a library of compounds tested for their ability to inhibit this enzyme. The results indicated varying degrees of inhibition, with some compounds showing IC50 values less than 1 mM, suggesting potential for further development as therapeutic agents targeting lipid metabolism .
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial properties of several amine derivatives against common bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 2-(Oxolan-2-yl)propan-2-amine hydrochloride?
Answer:
The synthesis typically involves two key steps:
- Amination: Reacting a 2-(oxolan-2-yl)propan-2-ol precursor with ammonia or a substituted amine under catalytic conditions (e.g., using palladium or ruthenium catalysts). Temperature and solvent polarity (e.g., ethanol or THF) significantly influence reaction efficiency .
- Hydrochloride Formation: Treating the free base with hydrochloric acid in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, enhancing stability and solubility .
Optimization strategies include adjusting molar ratios, reaction time (12–24 hours), and post-synthesis purification via recrystallization using ethanol/water mixtures.
Basic: Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm N–H stretching (3200–3400 cm⁻¹) and C–O–C vibrations (1050–1150 cm⁻¹) from the oxolane ring .
- Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ and fragmentation patterns consistent with oxolane ring cleavage .
Advanced: How can researchers resolve discrepancies between experimental and computational NMR chemical shift predictions?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:
- Solvent Correction: Use DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., IEFPCM for D₂O or CDCl₃) .
- X-ray Crystallography: Validate proton environments using SHELXL-refined structures to cross-reference experimental shifts .
- Dynamic Effects: Employ MD simulations to account for conformational flexibility in solution .
Advanced: What analytical strategies are effective for identifying and quantifying impurities in research-grade batches?
Answer:
- HPLC-MS: Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water. Monitor for common impurities like unreacted oxolane precursors or N-oxide byproducts .
- Spiking Experiments: Compare retention times with pharmacopeial reference standards (e.g., EP or USP guidelines) for impurities such as deaminated derivatives .
- NMR Purity Assessment: Integrate proton signals to detect trace solvents (e.g., residual ethanol) or side products .
Advanced: How can X-ray crystallography with SHELX software clarify conformational dynamics in the solid state?
Answer:
- Structure Refinement: Use SHELXL to model hydrogen bonding between the amine hydrochloride and oxolane oxygen, which stabilizes specific conformations .
- Thermal Ellipsoids: Analyze displacement parameters to assess rotational flexibility of the oxolane ring.
- Hirshfeld Surfaces: Map intermolecular interactions (e.g., Cl⁻···H–N hydrogen bonds) to explain crystal packing efficiency .
Basic: What storage conditions are critical to maintaining the compound’s stability?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Desiccants: Use silica gel or molecular sieves to minimize moisture uptake.
- Light Sensitivity: Protect from UV exposure by using amber vials, as the oxolane ring may undergo photolytic cleavage .
Advanced: How can computational docking studies predict the compound’s interaction with biological targets?
Answer:
- Target Selection: Prioritize receptors with hydrophobic pockets (e.g., GPCRs) due to the oxolane ring’s lipophilicity.
- Molecular Dynamics (MD): Simulate binding affinity using AMBER or GROMACS, parameterizing the compound with PubChem-derived partial charges .
- Free Energy Calculations: Apply MM-PBSA to estimate binding free energy, focusing on contributions from the amine hydrochloride’s ionic interactions .
Advanced: What strategies address low reproducibility in synthetic yields across different laboratories?
Answer:
- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching .
- Catalyst Screening: Test alternatives (e.g., Raney nickel vs. palladium on carbon) for amine formation efficiency .
- DoE (Design of Experiments): Apply factorial design to evaluate interactions between variables like temperature, pH, and solvent polarity .
Table 1: Key Analytical Parameters for Purity Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
